molecular formula C24H36N2O11 B14101618 1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione)

1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione)

Cat. No.: B14101618
M. Wt: 528.5 g/mol
InChI Key: WZOAZSINWHUDPK-UHFFFAOYSA-N
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Description

1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) typically involves multi-step organic reactions. One common approach is the reaction of 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol with 1H-pyrrole-2,5-dione under specific conditions that promote the formation of the desired bis-pyrrole structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the pyrrole rings or ether linkages.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Solvents such as dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol: This compound shares a similar backbone but lacks the pyrrole rings.

    1H-Pyrrole-2,5-dione: A simpler compound that forms part of the structure of the target compound.

Uniqueness

1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) is unique due to its combination of ether linkages and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H36N2O11

Molecular Weight

528.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C24H36N2O11/c27-21-1-2-22(28)25(21)5-7-31-9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-32-8-6-26-23(29)3-4-24(26)30/h1-4H,5-20H2

InChI Key

WZOAZSINWHUDPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

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